An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium Salt for Researchers and Drug Development Professionals
An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium Salt for Researchers and Drug Development Professionals
An Introduction to a Stabilized Form of Vitamin C for Enhanced Cellular Applications
L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stabilized, long-acting derivative of L-ascorbic acid (Vitamin C). Its enhanced stability in aqueous solutions and cell culture media makes it an invaluable tool for a wide range of research and drug development applications where a sustained presence of ascorbic acid is crucial. This technical guide provides a comprehensive overview of its properties, mechanism of action, and key experimental applications, complete with detailed protocols and data presented for the scientific community.
Core Properties and Mechanism of Action
L-Ascorbic acid 2-phosphate trisodium salt is chemically modified at the 2-position of the ascorbate (B8700270) molecule with a phosphate (B84403) group, which protects the unstable enediol group from oxidation. This modification significantly increases its stability in solution compared to its parent compound, L-ascorbic acid.
Mechanism of Action: Cellular Conversion to Bioactive Ascorbic Acid
The biological activity of L-Ascorbic acid 2-phosphate trisodium salt is dependent on its enzymatic conversion to L-ascorbic acid within the cellular environment. This process is primarily mediated by endogenous phosphatases, such as alkaline phosphatase, that are present on the cell surface or within the cell. Once dephosphorylated, the released L-ascorbic acid can be readily transported into the cell to exert its biological effects.
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AA2P_ext [label="L-Ascorbic Acid 2-Phosphate\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP [label="Alkaline\nPhosphatase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AA_ext [label="L-Ascorbic Acid\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; SVCT [label="SVCT Transporter", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA_int [label="L-Ascorbic Acid\n(Intracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bio_effects [label="Biological Effects\n(Collagen Synthesis, etc.)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
AA2P_ext -> AP [label="Hydrolysis"]; AP -> AA_ext; AA_ext -> SVCT [label="Transport"]; SVCT -> AA_int; AA_int -> Bio_effects; }
Caption: Cellular uptake and conversion of L-Ascorbic acid 2-phosphate.Quantitative Data Summary
The following tables summarize key quantitative data for L-Ascorbic acid 2-phosphate trisodium salt, providing a quick reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆Na₃O₉P | [1] |
| Molecular Weight | 322.05 g/mol | [1] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility in Water | Soluble up to 100 mM | |
| Appearance | White to off-white solid | [1] |
| Storage (Short-term) | Room Temperature (desiccated) | [1] |
| Storage (Long-term) | -20°C | [1] |
Table 2: Stability in Aqueous Solution
| Condition | Stability | Reference |
| Aqueous Solution (General) | Significantly more stable than L-ascorbic acid | [3] |
| Neutral pH | More stable than L-ascorbic acid | [4] |
| Cell Culture Media (Serum-free, 4°C or 37°C) | Stable for up to two weeks | [5] |
| Cell Culture Media (with Serum) | Stability is reduced | [5] |
Key Experimental Applications and Protocols
L-Ascorbic acid 2-phosphate trisodium salt is widely utilized in cell culture for applications requiring sustained ascorbic acid activity, most notably in promoting collagen synthesis and inducing osteogenic differentiation.
Stimulation of Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[6] The sustained release of ascorbic acid from L-Ascorbic acid 2-phosphate ensures continuous support for collagen production in long-term cell cultures.
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AA2P [label="L-Ascorbic Acid 2-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="L-Ascorbic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolyl_Hydroxylase [label="Prolyl Hydroxylase\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prolyl_Hydroxylase_Active [label="Prolyl Hydroxylase\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procollagen [label="Procollagen", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylated_Procollagen [label="Hydroxylated Procollagen", fillcolor="#FFFFFF", fontcolor="#202124"]; Collagen [label="Mature Collagen", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
AA2P -> AA [label="Dephosphorylation"]; AA -> Prolyl_Hydroxylase_Active [label="Cofactor"]; Prolyl_Hydroxylase -> Prolyl_Hydroxylase_Active [style=invis]; Procollagen -> Hydroxylated_Procollagen [label="Hydroxylation", arrowhead="normal", color="#5F6368"]; Hydroxylated_Procollagen -> Collagen [label="Secretion & Assembly"]; Prolyl_Hydroxylase_Active -> Procollagen [style=invis]; }
Caption: Role of L-Ascorbic Acid in Collagen Synthesis.This protocol provides a method to quantify total collagen content in fibroblast cultures treated with L-Ascorbic acid 2-phosphate trisodium salt.
Materials:
-
Fibroblast cell culture
-
L-Ascorbic acid 2-phosphate trisodium salt
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% glacial acetic acid)
-
Destaining solution (0.1 M NaOH)
-
Microplate reader
Procedure:
-
Cell Culture: Plate fibroblasts in a 24-well plate and culture until confluent. Treat cells with the desired concentration of L-Ascorbic acid 2-phosphate (e.g., 0.1-1.0 mM) for the desired duration (e.g., 3-7 days), changing the medium every 2-3 days.[7]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water. Add 500 µL of Picro-Sirius red solution to each well and incubate for 1 hour at room temperature.[8][9]
-
Washing: Aspirate the staining solution and wash the wells twice with acidified water to remove unbound dye.[8][9]
-
Image Acquisition (Optional): Visualize and capture images of the stained collagen under a light microscope.
-
Destaining: Add 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Quantification: Transfer the destaining solution to a 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Induction of Osteogenic Differentiation
L-Ascorbic acid 2-phosphate is a standard component of osteogenic differentiation media. It promotes the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts, characterized by the expression of osteogenic markers and the deposition of a mineralized extracellular matrix.[10][11] This effect is largely attributed to its role in stimulating the synthesis of a collagenous matrix, which is a prerequisite for osteoblast maturation and mineralization.[10]
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MSCs -> Proliferation [label="Culture"]; Osteogenic_Medium -> Proliferation [style=invis]; Proliferation -> Differentiation; Differentiation -> Mineralization; }
Caption: Experimental workflow for osteogenic differentiation.This protocol outlines a typical procedure for inducing osteogenic differentiation of MSCs using a medium supplemented with L-Ascorbic acid 2-phosphate trisodium salt.
Materials:
-
Human or mouse MSCs
-
MSC Growth Medium
-
Osteogenic Differentiation Medium:
-
Basal medium (e.g., DMEM-low glucose)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µg/mL (approximately 155 µM) L-Ascorbic acid 2-phosphate trisodium salt
-
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed MSCs in a 6-well plate at a density of approximately 4.2 x 10³ cells/cm² in MSC Growth Medium and culture until they reach 80-90% confluency.
-
Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.
-
Culture and Media Changes: Culture the cells for 21-28 days, changing the Osteogenic Differentiation Medium every 3 days.[12]
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7-14), assess ALP activity using a commercially available kit or a p-nitrophenyl phosphate (pNPP) assay. An increase in ALP activity is an early marker of osteogenic differentiation.[13]
-
Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 21-28), assess matrix mineralization by Alizarin Red S staining, which detects calcium deposits.
-
This protocol is for the visualization and quantification of calcium deposition in differentiated osteoblasts.
Materials:
-
Differentiated osteoblast culture
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (or 4% Paraformaldehyde)
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)[5]
-
Destaining solution (10% acetic acid followed by 10% ammonium (B1175870) hydroxide)[2]
Procedure:
-
Fixation: Wash the cell layer with PBS and fix with 10% formalin for 15-30 minutes at room temperature.[2][5]
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Add 1 mL of Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature in the dark.[5]
-
Washing: Aspirate the ARS solution and wash the wells 2-4 times with distilled water until the wash is clear.[5]
-
Visualization: Visualize the orange-red mineralized nodules under a light microscope.
-
Quantification (Optional): a. To each well, add 1 mL of 10% acetic acid and incubate for 30 minutes with shaking to dissolve the stain.[2] b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[2] c. Centrifuge at 20,000 x g for 15 minutes.[2] d. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide (B78521) to a pH of 4.1-4.5.[2] e. Read the absorbance at 405 nm.
Regulation of Gene Expression
The intracellular increase in ascorbic acid due to the hydrolysis of L-Ascorbic acid 2-phosphate influences the expression of several key genes involved in cell differentiation and function.
-
Osteogenic Transcription Factors: In the context of osteogenesis, it promotes the expression of critical transcription factors such as Runx2 and Osterix (Sp7) , which are master regulators of osteoblast differentiation.[4][14]
-
Hypoxia-Inducible Factor-1α (HIF-1α): Ascorbic acid is a cofactor for prolyl hydroxylases that regulate the stability of HIF-1α. By promoting the degradation of HIF-1α, L-Ascorbic acid 2-phosphate can modulate cellular responses to hypoxia.[7][15][16]
This protocol provides a general framework for analyzing the expression of target genes like Runx2 and Osterix in cells treated with L-Ascorbic acid 2-phosphate.
Materials:
-
Treated and control cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., RUNX2, SP7/OSX) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes. A typical qPCR protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.[17]
Conclusion
L-Ascorbic acid 2-phosphate trisodium salt serves as a superior alternative to L-ascorbic acid in many research and development settings due to its enhanced stability. Its reliable and sustained delivery of ascorbic acid to cells makes it an indispensable reagent for studies on collagen synthesis, osteogenic differentiation, and the regulation of gene expression. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. The Osteogenic Transcription Factor Runx2 Controls Genes Involved in Sterol/Steroid Metabolism, Including Cyp11a1 in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. med.emory.edu [med.emory.edu]
- 10. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. cellntec.com [cellntec.com]
- 14. researchmap.jp [researchmap.jp]
- 15. researchgate.net [researchgate.net]
- 16. L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ir.tdc.ac.jp [ir.tdc.ac.jp]
